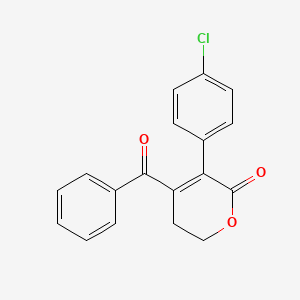![molecular formula C17H22N10 B15160412 N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine CAS No. 680576-43-6](/img/structure/B15160412.png)
N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine is a complex organic compound featuring imidazole groups. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine typically involves the nucleophilic substitution of imidazole derivatives. One common method includes the reaction of 2,6-bis(1H-imidazol-2-yl)pyridine with alkyl halides in the presence of a base such as potassium hydroxide (KOH) in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole rings or the central diamine structure.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like tert-butyl hydroperoxide (TBHP) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH~4~).
Substitution: Alkyl halides and bases such as KOH in DMSO are frequently used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of N1,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The imidazole rings play a crucial role in binding to metal ions and other molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another imidazole-based compound used in catalysis.
Bis(benzimidazole) complexes: Similar coordination chemistry but with different substituents.
Uniqueness
N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine is unique due to its specific structure, which allows for versatile coordination with metal ions and potential applications in various fields. Its dual imidazole groups provide distinct chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
680576-43-6 |
|---|---|
Molekularformel |
C17H22N10 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
N,N'-bis[bis(1H-imidazol-2-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C17H22N10/c1(2-18-12(14-20-4-5-21-14)15-22-6-7-23-15)3-19-13(16-24-8-9-25-16)17-26-10-11-27-17/h4-13,18-19H,1-3H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
InChI-Schlüssel |
KSBIZVBOCHTPFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N1)C(C2=NC=CN2)NCCCNC(C3=NC=CN3)C4=NC=CN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


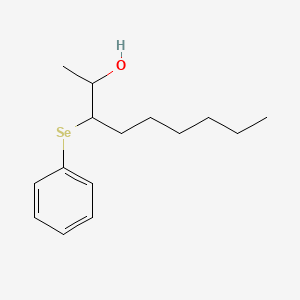
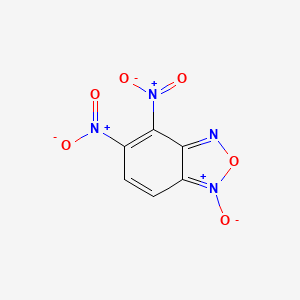


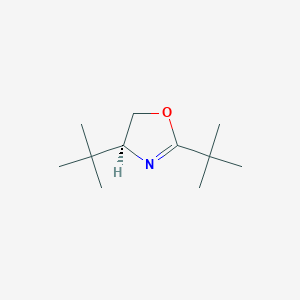
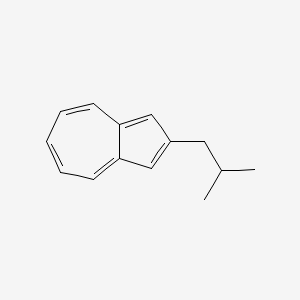
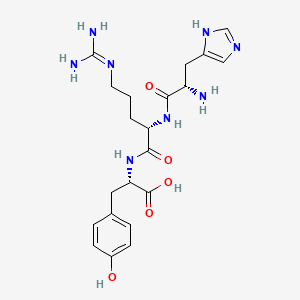
![2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide](/img/structure/B15160368.png)
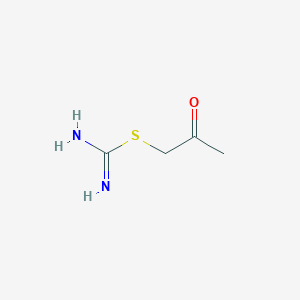
![1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine](/img/structure/B15160376.png)
![1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)-](/img/structure/B15160385.png)
![2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane](/img/structure/B15160391.png)
![1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160402.png)
